molecular formula C23H24N6O4 B2535566 N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189909-53-2

N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2535566
CAS RN: 1189909-53-2
M. Wt: 448.483
InChI Key: JYPDXFZVBVHDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Inotropic Evaluation

A series of compounds, including derivatives similar to N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, were synthesized for their potential as positive inotropic agents. The evaluation was conducted by measuring the left atrium stroke volume in isolated rabbit-heart preparations. Among these compounds, certain derivatives demonstrated significant inotropic activity, comparable to or exceeding that of the standard drug Milrinone. This suggests their potential application in developing treatments for heart conditions requiring enhanced cardiac contractility without the need to delve into drug use and dosage specifics (Li et al., 2008).

Antimicrobial Activity

Another area of application is in the antimicrobial field, where derivatives of 1,2,4-triazolo[1,5-a]quinoxaline, structurally related to the compound , have been studied for their potential. These compounds have been evaluated against various bacterial and fungal strains, revealing notable antimicrobial properties. This indicates a possible avenue for the development of new antimicrobial agents leveraging the unique structural features of these derivatives, steering clear from discussions on side effects (Yurttaş et al., 2020).

Molecular Modeling and Receptor Antagonism

The structural scaffold of 1,2,4-triazolo[4,3-a]quinoxaline derivatives has also been explored in the context of receptor antagonism, particularly targeting the human A3 adenosine receptor. Through synthesis, biological evaluation, and molecular modeling studies, certain derivatives have been identified as potent and selective antagonists. These findings could contribute to the design of new therapeutic agents targeting specific receptor pathways, again without touching on aspects related to drug administration or adverse effects (Catarzi et al., 2005).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of compounds bearing the triazoloquinoxaline moiety, akin to this compound, have been subjects of research. These studies not only provide insights into the chemical properties and reactivity of such compounds but also lay the groundwork for their potential applications in various fields of science and technology, excluding the need for details on their pharmaceutical applications (An et al., 2017).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-32-17-6-4-5-16(13-17)14-24-20(30)15-28-23(31)29-19-8-3-2-7-18(19)25-21(22(29)26-28)27-9-11-33-12-10-27/h2-8,13H,9-12,14-15H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPDXFZVBVHDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.